molecular formula C11H12N2O2 B8361842 3-[(Phenylacetyl)amino]-2-azetidinone

3-[(Phenylacetyl)amino]-2-azetidinone

Cat. No.: B8361842
M. Wt: 204.22 g/mol
InChI Key: SGRRUZVEPGXCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Phenylacetyl)amino]-2-azetidinone is a specialized β-lactam compound of significant interest in medicinal chemistry research. The 2-azetidinone core structure is a known pharmacophore with a wide spectrum of investigated biological activities . Researchers explore such compounds primarily for their potential antitumor and antimicrobial properties . Studies on structurally similar molecules, such as peptide analogues featuring a phenylacetyl group, have shown apparent antineoplastic activity and a potential, though weak, interaction with DNA, suggesting a possible mode of action that may involve binding to chromatin . Furthermore, azetidinone derivatives have been reported as mechanism-based inhibitors for several critical enzymes, including human leukocyte elastase and other serine proteases, positioning them as valuable tools for biochemical pathway analysis . This compound is presented to the scientific community as a key intermediate for the synthesis and evaluation of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(2-oxoazetidin-3-yl)-2-phenylacetamide

InChI

InChI=1S/C11H12N2O2/c14-10(13-9-7-12-11(9)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)

InChI Key

SGRRUZVEPGXCHW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities, making it a subject of interest in medicinal chemistry. Some of its notable properties include:

  • Antimicrobial Activity : Azetidinones, including derivatives like 3-[(Phenylacetyl)amino]-2-azetidinone, have been reported to possess significant antimicrobial effects. They show activity against various bacterial strains and fungi, highlighting their potential as antibiotics .
  • Anti-cancer Properties : Research indicates that azetidinone derivatives can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated cytotoxic effects against colorectal cancer cells by inducing apoptosis and inhibiting tubulin polymerization . The mechanism often involves the activation of cellular pathways such as AMP-activated protein kinase (AMPK), leading to cell cycle arrest in cancerous cells .
  • Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory properties. Studies suggest that they can reduce inflammation through various biochemical pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis of 3-[(Phenylacetyl)amino]-2-azetidinone

The synthesis of 3-[(Phenylacetyl)amino]-2-azetidinone typically involves the reaction of phenylacetyl chloride with appropriate amines under controlled conditions. The process may include:

  • Formation of the Azetidinone Ring : The initial step involves the cyclization of acyclic precursors to form the azetidinone structure.
  • Acylation : The introduction of the phenylacetyl group is achieved through acylation reactions that facilitate the formation of the desired compound.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods (e.g., NMR, IR) to confirm its structure .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 3-[(Phenylacetyl)amino]-2-azetidinone and its derivatives:

  • Antimicrobial Efficacy : A study demonstrated that azetidinone derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing promising results for further development into therapeutic agents .
  • Cancer Treatment : In vitro studies showed that specific derivatives could significantly inhibit tumor growth in xenograft models. These findings suggest potential applications in developing new anti-cancer drugs targeting specific malignancies .
  • Inflammation Models : Research involving animal models indicated that compounds with the azetidinone structure could effectively reduce markers of inflammation, suggesting their utility in treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The phenylacetyl group in 3-[(Phenylacetyl)amino]-2-azetidinone provides a balance of lipophilicity and metabolic stability, whereas halogenated aryl groups (e.g., 4-Cl in ) increase bioactivity against pathogens .
  • Stereochemistry: Unlike simpler 2-azetidinones, the target compound’s diastereomers (e.g., 8:2 ratio in cephalosporin intermediates) require precise separation, contrasting with derivatives like 3-amido-1,4-diaryl analogs, where stereochemistry is less critical for tumor targeting .

Key Observations :

  • Antiviral Activity: The phenylacetyl moiety in 3-[(Phenylacetyl)amino]-2-azetidinone derivatives shows tunable RNase H inhibition, with 4-Cl substitution (compound A5) achieving sub-micromolar activity, outperforming pyrazole-carbothioamide analogs (e.g., A1: IC₅₀ = 98 μM) .
  • Antimicrobial Activity : Nitrocoumarin hybrids exhibit broad-spectrum antimicrobial effects, but their potency is lower than chlorinated phenylacetyl derivatives, which target enzymatic functions more selectively .
Metabolic and Physicochemical Comparisons
  • Solubility : The phenylacetyl group improves water solubility compared to fully aromatic derivatives (e.g., 1,4-diaryl analogs), though halogenation (e.g., 4-Cl) may reduce it slightly due to increased hydrophobicity .
  • Stability: Hydrolysis studies of 3-[(Phenylacetyl)amino]-2-azetidinone reveal slower degradation compared to 2,6-piperidinedione analogs, attributed to the β-lactam ring’s rigidity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(Phenylacetyl)amino]-2-azetidinone, and how can experimental design improve yield and purity?

  • Methodological Answer : Utilize factorial design to systematically evaluate variables (e.g., temperature, solvent, catalyst) affecting the synthesis. For example, pre-experimental screening (e.g., Plackett-Burman design) can identify critical factors, followed by response surface methodology (RSM) to optimize conditions . Incorporate membrane separation technologies (e.g., nanofiltration) to enhance purity post-synthesis, as outlined in chemical engineering subclass RDF2050104 . Validate outcomes via HPLC and NMR to confirm structural integrity.

Q. How can researchers characterize the stereochemical configuration of 3-[(Phenylacetyl)amino]-2-azetidinone derivatives?

  • Methodological Answer : Combine X-ray crystallography with chiral chromatography (e.g., using polysaccharide-based columns) for unambiguous stereochemical assignment. For fluorinated analogs (e.g., 3-fluoro derivatives), employ 19F^{19}\text{F} NMR to resolve stereoisomers, as demonstrated in related azetidine studies . Computational tools like Gaussian or COMSOL Multiphysics can predict preferred conformers to guide experimental validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-[(Phenylacetyl)amino]-2-azetidinone in β-lactamase inhibition studies?

  • Methodological Answer : Conduct density functional theory (DFT) calculations to map reaction pathways (e.g., ring-opening kinetics). Pair computational results with stopped-flow kinetics experiments to monitor transient intermediates. For contradictory data (e.g., unexpected inhibition profiles), apply content analysis frameworks to compare methodologies, as proposed in studies on data reliability . Reference β-lactamase structural databases (e.g., PDB) to correlate active-site interactions with activity .

Q. How can researchers resolve contradictions in reported bioactivity data for 3-[(Phenylacetyl)amino]-2-azetidinone analogs?

  • Methodological Answer : Implement systematic meta-analysis using tools like UCINET 6.0 to identify biases across studies (e.g., assay conditions, cell lines). For example, inconsistent IC50_{50} values may arise from differences in membrane permeability assays vs. whole-cell models. Use virtual simulations to standardize experimental variables (e.g., pH, ionic strength) and isolate confounding factors . Cross-validate findings with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Q. What advanced computational strategies can predict the pharmacokinetic properties of 3-[(Phenylacetyl)amino]-2-azetidinone derivatives?

  • Methodological Answer : Integrate AI-driven QSAR models with molecular dynamics (MD) simulations to predict ADME profiles. Leverage COMSOL Multiphysics for multi-scale modeling of membrane permeability and metabolic stability . Validate predictions using microfluidic organ-on-a-chip platforms to mimic in vivo conditions, as suggested in smart laboratory frameworks .

Methodological Frameworks for Data Integrity

Q. How can researchers ensure data security and reproducibility in studies involving 3-[(Phenylacetyl)amino]-2-azetidinone?

  • Methodological Answer : Adopt encrypted electronic lab notebooks (ELNs) with role-based access controls, as emphasized in chemical software standards . For reproducibility, share raw datasets via FAIR-aligned repositories (e.g., Zenodo) and document protocols using ontology-driven templates (e.g., CHEBI for compound annotations) .

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